An In-depth Technical Guide to Dde Biotin-PEG4-alkyne
An In-depth Technical Guide to Dde Biotin-PEG4-alkyne
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dde Biotin-PEG4-alkyne is a trifunctional chemical probe of significant interest in contemporary chemical biology, proteomics, and drug discovery. Its unique architecture, comprising a terminal alkyne for bioorthogonal ligation, a biotin (B1667282) moiety for high-affinity capture, and a chemically cleavable Dde linker, offers a sophisticated solution for the selective labeling, enrichment, and release of target biomolecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
Core Concepts and Chemical Properties
Dde Biotin-PEG4-alkyne is a versatile reagent designed for multi-step biological investigations. Its structure integrates three key functional components:
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Terminal Alkyne: This functional group serves as a handle for covalent modification of azide-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
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Biotin Moiety: Biotin exhibits an exceptionally strong and specific interaction with streptavidin (Kd ≈ 10⁻¹⁵ M), enabling robust and efficient affinity-based enrichment of labeled biomolecules from complex mixtures such as cell lysates.[3]
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PEG4 Spacer: A tetraethylene glycol linker enhances the hydrophilicity and aqueous solubility of the reagent and the resulting conjugates.[4] This spacer also minimizes steric hindrance between the biotin tag and the captured biomolecule, facilitating efficient binding to streptavidin.
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Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: This protecting group is stable under a wide range of chemical conditions but can be selectively cleaved under mild conditions using hydrazine (B178648).[5] This cleavability is a critical feature, allowing for the gentle release of captured biomolecules from streptavidin resin, thereby reducing the co-purification of non-specifically bound proteins and endogenous biotinylated species that can interfere with downstream analysis, such as mass spectrometry.
Chemical Structure
Caption: Molecular components of Dde Biotin-PEG4-alkyne.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1802908-00-4 | [1] |
| Molecular Formula | C₃₂H₅₀N₄O₈S | [1] |
| Molecular Weight | 650.83 g/mol | [1] |
| Purity | Typically >95% | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [1] |
| Storage | -20°C for long-term storage | [1] |
Applications in Research and Drug Development
The unique features of Dde Biotin-PEG4-alkyne make it a powerful tool in several areas of life science research and drug development.
Chemoproteomics and Target Identification
A primary application is in activity-based protein profiling (ABPP) and the identification of small molecule targets.[7] Bioactive small molecules, such as natural products or drug candidates, can be derivatized with an azide (B81097) group.[8] These azide-modified probes are then introduced to a biological system (e.g., cell culture or lysate). The alkyne group on Dde Biotin-PEG4-alkyne is then "clicked" onto the azide-tagged probe that is covalently or non-covalently bound to its protein target(s). The resulting biotinylated protein-probe complexes can be enriched on streptavidin beads, washed to remove non-specific binders, and then the target proteins are gently eluted by cleaving the Dde linker with hydrazine. The released proteins can then be identified by mass spectrometry.[5] This approach is particularly valuable for deconvoluting the mechanism of action of novel therapeutic compounds.[3]
PROTAC Development
Dde Biotin-PEG4-alkyne is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of Dde Biotin-PEG4-alkyne allows for its incorporation into PROTAC synthesis workflows, facilitating the linkage of a target-binding ligand and an E3 ligase-binding ligand.
Quantitative Data and Performance
| Parameter | Typical Value/Range | Conditions | Reference(s) |
| CuAAC Reaction Efficiency (in situ) | 0.8% - 18% | Varies significantly based on cellular compartment (membrane vs. cytosol), presence of reducing agents, and copper-chelating ligands. | [9] |
| Dde/ivDde Cleavage Efficiency | ~50% - >95% | Dependent on hydrazine concentration (2-4%), reaction time (e.g., 3-5 min repeats), and number of treatment iterations. | [10] |
| Peptide Enrichment Factor (Avidin) | 8-9 fold | For biotinylated peptides from a complex mixture using monomeric avidin (B1170675) columns. | [11] |
Note: The data presented above is for analogous systems and should be used as a guideline. Optimal conditions for Dde Biotin-PEG4-alkyne should be determined empirically for each specific application.
Experimental Protocols
General Workflow for Target Identification
Caption: General workflow for target identification.
Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and should be optimized for your specific application.
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Prepare Stock Solutions:
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Dde Biotin-PEG4-alkyne: 10 mM in DMSO.
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Copper(II) Sulfate (CuSO₄): 50 mM in water.
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Reducing Agent (e.g., Sodium Ascorbate): 1 M in water (prepare fresh).
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Copper Ligand (e.g., THPTA or TBTA): 50 mM in DMSO or water.
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Labeling Reaction:
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To your protein lysate containing the azide-modified target (typically 1 mg/mL), add Dde Biotin-PEG4-alkyne to a final concentration of 100 µM.
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In a separate tube, pre-complex the copper by mixing the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:ligand is common.
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Add the pre-complexed copper/ligand solution to the reaction mixture to a final copper concentration of 1 mM.
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Initiate the reaction by adding the freshly prepared reducing agent to a final concentration of 5 mM.
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Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
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Detailed Protocol: Affinity Purification and Cleavage
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Bead Preparation:
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Wash streptavidin agarose (B213101) beads three times with a lysis buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20).
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-
Enrichment:
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Add the washed streptavidin beads to the click chemistry reaction mixture.
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Incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated proteins.
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-
Washing:
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Pellet the beads by centrifugation and discard the supernatant.
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Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might include:
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2 washes with a high-salt buffer (e.g., PBS + 500 mM NaCl).
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2 washes with the lysis buffer.
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2 washes with PBS.
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-
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Cleavage and Elution:
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Prepare a fresh 2% (v/v) hydrazine solution in DMF or PBS.[12] Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
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Resuspend the washed beads in the 2% hydrazine solution.
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Incubate at room temperature for 10-30 minutes with gentle mixing. Some protocols suggest repeated short incubations (e.g., 3 x 3 minutes).[12]
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Pellet the beads and carefully collect the supernatant containing the eluted proteins.
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The eluted proteins are now ready for downstream analysis, such as SDS-PAGE or preparation for mass spectrometry.
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Synthesis Outline
Caption: Plausible synthetic route for Dde Biotin-PEG4-alkyne.
Conclusion
Dde Biotin-PEG4-alkyne is a sophisticated and highly versatile chemical tool for modern biological research. Its trifunctional nature enables the bioorthogonal labeling, robust enrichment, and mild elution of target biomolecules. This makes it particularly well-suited for challenging applications such as the identification of drug targets and the construction of complex bioconjugates like PROTACs. While optimization of experimental conditions is essential for achieving maximal efficacy, the principles and protocols outlined in this guide provide a solid foundation for the successful application of Dde Biotin-PEG4-alkyne in a variety of research and development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dde Biotin-PEG4-alkyne | Ambeed.com [ambeed.com]
- 5. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 6. Dde Biotin-PEG4-alkyne, 1802908-00-4 | BroadPharm [broadpharm.com]
- 7. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 10. biotage.com [biotage.com]
- 11. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
